molecular formula C40H52O17 B1231281 Prieuranin acetate

Prieuranin acetate

Cat. No.: B1231281
M. Wt: 804.8 g/mol
InChI Key: NIDUTZAIIODVCH-FHNSGPDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its hypothesized applications include antioxidant, anti-inflammatory, or antimicrobial roles, though empirical data remain sparse.

Properties

Molecular Formula

C40H52O17

Molecular Weight

804.8 g/mol

IUPAC Name

[(3S,3aR,4R,5R)-6-[(2S,4R,5S)-5-acetyloxy-2-(acetyloxymethyl)-3-(2-methoxy-2-oxoethyl)-2,4-dimethyl-7-oxooxepan-4-yl]-5-formyloxy-3-(furan-3-yl)-7a-hydroxy-3a-methyl-7-methylidene-1-oxo-3,4,5,6-tetrahydro-2H-inden-4-yl] 2-acetyloxy-3-methylpentanoate

InChI

InChI=1S/C40H52O17/c1-11-20(2)33(55-24(6)44)36(48)56-35-34(53-19-41)32(21(3)40(49)28(45)14-26(39(35,40)9)25-12-13-51-17-25)38(8)27(15-30(46)50-10)37(7,18-52-22(4)42)57-31(47)16-29(38)54-23(5)43/h12-13,17,19-20,26-27,29,32-35,49H,3,11,14-16,18H2,1-2,4-10H3/t20?,26-,27?,29-,32?,33?,34+,35-,37+,38+,39+,40?/m0/s1

InChI Key

NIDUTZAIIODVCH-FHNSGPDVSA-N

SMILES

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C

Isomeric SMILES

CCC(C)C(C(=O)O[C@H]1[C@@H](C(C(=C)C2([C@@]1([C@@H](CC2=O)C3=COC=C3)C)O)[C@]4([C@H](CC(=O)O[C@](C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C

Canonical SMILES

CCC(C)C(C(=O)OC1C(C(C(=C)C2(C1(C(CC2=O)C3=COC=C3)C)O)C4(C(CC(=O)OC(C4CC(=O)OC)(C)COC(=O)C)OC(=O)C)C)OC=O)OC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Acetate Derivatives

Compound CAS Number Molecular Formula Key Functional Groups Bioactivity Highlights
This compound N/A* Hypothetical Phenolic hydroxyl, acetate Antioxidant (inferred)
Diosmetin Triacetate 3162-05-8 C21H18O8 Flavonoid core, three acetates Antioxidant, anti-inflammatory
Elliptinium Acetate 58337-35-2 C20H21NO4 Alkaloid-derived acetate Antineoplastic (clinical trials)
Tributyltin Acetate 56-36-0 C14H28O2Sn Organotin, acetate Biocide (marine antifouling)

Note: this compound lacks a registered CAS number in available databases, suggesting it is either a novel or less-studied compound.

Functional Analogues

Key Research Findings

Antioxidant Capacity: Flavonoid acetates like Diosmetin Triacetate exhibit enhanced stability and bioavailability compared to non-acetylated counterparts due to esterification . This compound likely shares this trait, though experimental validation is needed.

Toxicity Profile: Organotin acetates (e.g., Tributyltin Acetate) show high ecotoxicity, restricting their use under regulatory guidelines . In contrast, phytochemical acetates like this compound are presumed safer but require rigorous ecotoxicological assessment.

Methodological Considerations

Analytical techniques for characterizing this compound would align with those used for similar compounds:

  • FTIR Spectroscopy: To identify acetate ester peaks (~1740 cm⁻¹) and phenolic O-H stretches (~3300 cm⁻¹) .
  • Chromatography : HPLC or GC-MS for purity assessment, referencing protocols from validated methods .
  • Toxicity Screening : Standardized assays (e.g., brine shrimp lethality) could preliminarily evaluate bioactivity .

Q & A

Q. What strategies optimize this compound’s synthesis while minimizing by-products?

  • Implement Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, catalyst ratio). Use computational chemistry (e.g., DFT calculations) to predict reaction pathways and characterize intermediates via in-situ FT-IR .

Q. How should cross-disciplinary studies integrate omics data with this compound’s mechanistic insights?

  • Combine transcriptomics/proteomics data with pathway enrichment analysis (e.g., KEGG, GO terms) to identify molecular targets. Validate hypotheses using CRISPR/Cas9 knockout models and correlate findings with phenotypic outcomes .

Q. What frameworks ensure ethical and reproducible research on this compound’s novel applications?

  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing. Use blockchain-enabled lab notebooks for audit trails and pre-register studies on platforms like Open Science Framework to mitigate selective reporting .

Methodological Resources

  • Data Analysis : Cochrane Handbook for meta-analyses , Bayesian tools for variability .
  • Experimental Design : PICOT for hypothesis framing , NIH guidelines for preclinical rigor .
  • Reporting Standards : PRISMA for systematic reviews , ICH guidelines for stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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